molecular formula C9H12O3 B13069055 3-(2,5-Dimethylfuran-3-yl)propanoic acid

3-(2,5-Dimethylfuran-3-yl)propanoic acid

Cat. No.: B13069055
M. Wt: 168.19 g/mol
InChI Key: RAQOMOFGSUGYBF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-yl)propanoic acid is an organic compound with the molecular formula C9H12O3 It is a derivative of furan, a heterocyclic organic compound, and contains a propanoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)propanoic acid typically involves the functionalization of 2,5-dimethylfuran. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar steps as the laboratory synthesis, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, while the propanoic acid group can interact with enzymes and receptors in biological systems. These interactions can lead to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Similar structure but with a furan ring instead of a dimethylfuran ring.

    2-(2,5-Dimethylfuran-3-yl)propanoic acid: A positional isomer with the same molecular formula but different connectivity.

    3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid: Contains a dioxo-dihydrofuran ring instead of a dimethylfuran ring.

Uniqueness

3-(2,5-Dimethylfuran-3-yl)propanoic acid is unique due to the presence of the 2,5-dimethylfuran ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

3-(2,5-Dimethylfuran-3-yl)propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound this compound consists of a propanoic acid moiety linked to a 2,5-dimethylfuran ring. This structure contributes to its reactivity and biological activity. The furan ring is known for its electrophilic nature, which can interact with various biological molecules.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans (fungal activity)

The Minimum Inhibitory Concentrations (MICs) for these microorganisms have been reported as follows:

MicroorganismMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus128
Candida albicans32

These findings suggest that the compound may disrupt cellular processes in these microorganisms, although the exact mechanisms are still under investigation .

Antioxidant Activity

In addition to its antimicrobial effects, this compound may possess antioxidant capabilities. This is attributed to its ability to scavenge free radicals and inhibit pathways associated with oxidative stress. Such properties are crucial for potential applications in pharmacology and therapeutic interventions against oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, potentially altering their activity.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : A study focused on the antibacterial efficacy of the compound against gram-positive and gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against E. coli and S. aureus, highlighting its potential as an antimicrobial agent .
  • Antioxidant Study : Another research effort assessed the antioxidant potential of this compound using various in vitro assays. The findings suggested that it effectively scavenged free radicals and could be beneficial in preventing oxidative damage in cells .

Applications

Given its diverse biological activities, this compound has potential applications in various fields:

  • Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new drugs aimed at treating infections and oxidative stress-related conditions.
  • Material Science : The unique chemical structure allows for modifications that could lead to new materials with specific functionalities.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)propanoic acid

InChI

InChI=1S/C9H12O3/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

RAQOMOFGSUGYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CCC(=O)O

Origin of Product

United States

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